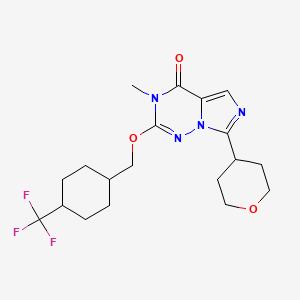

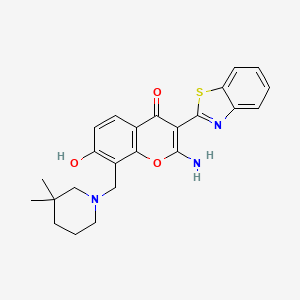

TCMDC-124009

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an amino group, a benzo[d]thiazole moiety, a piperidine ring, and a chromenone core, which contribute to its diverse chemical reactivity and biological activity.

Aplicaciones Científicas De Investigación

Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Mecanismo De Acción

Target of Action

The primary target of TCMDC-124009, also known as 2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis within the malaria parasite, making it a promising target for antimalarial drugs .

Mode of Action

This compound acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124009 adduct via enzyme-mediated production . This mechanism is referred to as reaction hijacking . The human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by this compound disrupts the protein synthesis pathway in the malaria parasite. This disruption leads to an activation of the amino acid starvation response, which can cause cell death .

Pharmacokinetics

The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein translation and the activation of the amino acid starvation response within the malaria parasite. These effects can lead to the death of the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the parasite’s resistance mechanisms. This compound has been shown to have a low propensity for resistance development , suggesting that it may remain effective even in environments with high levels of drug resistance.

Análisis Bioquímico

Biochemical Properties

TCMDC-124009 interacts with the enzyme Prolyl-tRNA synthetase in Plasmodium falciparum . This interaction is selective and allosteric, meaning it occurs at a site other than the enzyme’s active site . The compound’s interaction with this enzyme is part of its role in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of Prolyl-tRNA synthetase . By inhibiting this enzyme, this compound can potentially disrupt protein synthesis within the cell, affecting various cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with Prolyl-tRNA synthetase . The compound binds to this enzyme outside of the active site, inhibiting its function . This interaction can lead to changes in gene expression and protein synthesis within the cell .

Temporal Effects in Laboratory Settings

The compound has been shown to selectively inhibit Prolyl-tRNA synthetase, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to protein synthesis, specifically the process of tRNA synthetase . It interacts with the enzyme Prolyl-tRNA synthetase, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with Prolyl-tRNA synthetase, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

The subcellular localization of this compound is likely related to the location of Prolyl-tRNA synthetase within the cell . As this compound interacts with this enzyme, it may be localized to the same subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzo[d]thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Another compound with a benzo[d]thiazole moiety, known for its anti-cancer properties.

2-amino-3-(benzo[d]thiazol-2-yl)propanoic acid:

Uniqueness

What sets 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one apart is its combination of functional groups, which confer a unique set of chemical and biological properties. Its ability to act as a topoisomerase I inhibitor, combined with its potential for further functionalization, makes it a valuable compound for research and development in various fields.

Propiedades

IUPAC Name |

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-24(2)10-5-11-27(13-24)12-15-17(28)9-8-14-20(29)19(22(25)30-21(14)15)23-26-16-6-3-4-7-18(16)31-23/h3-4,6-9,28H,5,10-13,25H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJMYFCZFFUWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)